Cas no 2171725-69-0 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid)

5-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include an Fmoc-protected amine group, which facilitates selective deprotection under mild basic conditions, and a carboxylate moiety for further conjugation. The hydroxyl group on the benzoic acid scaffold enhances solubility in polar solvents and may participate in additional functionalization. This compound is particularly valuable for constructing complex peptidomimetics or modified biomolecules due to its orthogonal protecting group compatibility and controlled reactivity. Its stability under standard handling conditions and well-characterized coupling behavior make it a reliable building block for targeted molecular assembly.
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid structure
2171725-69-0 structure
商品名:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid
CAS番号:2171725-69-0
MF:C27H26N2O6
メガワット:474.505147457123
CID:6117099
PubChem ID:165505160

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid
    • EN300-1480854
    • 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
    • 2171725-69-0
    • インチ: 1S/C27H26N2O6/c1-2-7-23(25(31)28-16-12-13-24(30)21(14-16)26(32)33)29-27(34)35-15-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h3-6,8-14,22-23,30H,2,7,15H2,1H3,(H,28,31)(H,29,34)(H,32,33)
    • InChIKey: DARCNGUYBJKYTF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC1C=CC(=C(C(=O)O)C=1)O)=O)CCC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1480854-1.0g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
1g
$0.0 2023-06-06
Enamine
EN300-1480854-5000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1480854-10000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480854-2500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480854-500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1480854-100mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1480854-50mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1480854-1000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1480854-250mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxybenzoic acid
2171725-69-0
250mg
$3099.0 2023-09-28

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid 関連文献

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acidに関する追加情報

Introduction to 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid (CAS No. 2171725-69-0)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid, identified by its CAS number 2171725-69-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising properties for therapeutic applications, particularly in the development of novel drug candidates. Its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and an amide linkage, make it a versatile intermediate in synthetic chemistry and a potential building block for more complex pharmacological entities.

The molecular structure of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid consists of a pentanamido moiety connected to a 2-hydroxybenzoic acid group, with the Fmoc group attached to the amino function. This configuration suggests that the compound may serve as a precursor in the synthesis of peptidomimetics or other biologically active molecules. The presence of the Fmoc group is particularly noteworthy, as it is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during elongation reactions. The ability to incorporate such protecting groups into a single molecular framework enhances the compound's utility in synthetic protocols.

In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved pharmacokinetic properties, such as enhanced stability and longer half-life. The compound 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid could potentially be employed in the design of peptidomimetics by serving as a key intermediate. For instance, its structure could be modified to introduce additional functional groups or side chains that mimic peptide motifs while maintaining or improving solubility and bioavailability.

Moreover, the hydroxybenzoic acid moiety in this compound may contribute to its biological activity by interacting with specific binding sites on target proteins or enzymes. Hydroxylated aromatic compounds are well-known for their role in various biological processes, including antioxidant and anti-inflammatory effects. The combination of these features makes 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of small molecules with biological targets with greater accuracy. These tools can be leveraged to explore the potential applications of 5-2-(({9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido)-2-hydroxybenzoic acid in therapeutic contexts. For example, virtual screening algorithms can identify potential drug-target interactions by comparing the compound's structure with known binding pockets in proteins. Such studies could provide valuable insights into its mechanism of action and guide the design of derivative compounds with improved efficacy.

The synthesis of 5-({((9H-fluorenine)-methylcarbonyl}amino)pentanoylamido)-2-hydroxybenzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and automated purification methods, can streamline the process and enhance reproducibility. Additionally, green chemistry principles are increasingly being applied to reduce waste and improve sustainability in chemical synthesis. These approaches align with broader efforts to make pharmaceutical manufacturing more environmentally friendly while maintaining high standards of quality.

In conclusion, 5-({((9H-fluorenylmethylcarbonyl}amino)pentanoylamido)-2-hydroxybenzoic acid (CAS No. 2171725-69) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. Its role as an intermediate in peptidomimetic synthesis and its potential for biological activity make it a compelling subject for further research. As computational methods continue to evolve, researchers will have increasingly powerful tools at their disposal to explore the therapeutic potential of this compound and its derivatives.

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